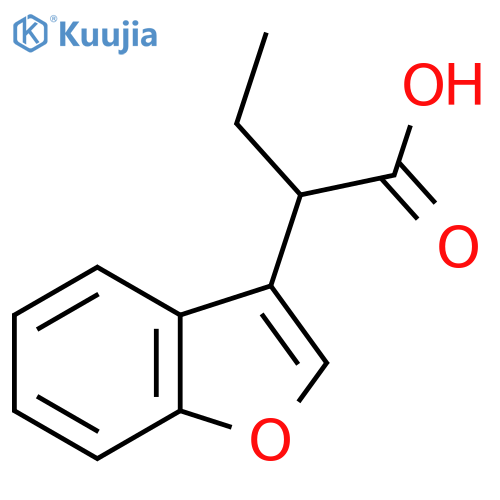

Cas no 1500479-10-6 (2-(1-benzofuran-3-yl)butanoic acid)

1500479-10-6 structure

商品名:2-(1-benzofuran-3-yl)butanoic acid

2-(1-benzofuran-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-benzofuran-3-yl)butanoic acid

- SCHEMBL4139411

- EN300-1139276

- 1500479-10-6

-

- インチ: 1S/C12H12O3/c1-2-8(12(13)14)10-7-15-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,13,14)

- InChIKey: UPJJQQPXZCMJNO-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C2C=CC=CC1=2)C(C(=O)O)CC

計算された属性

- せいみつぶんしりょう: 204.078644241g/mol

- どういたいしつりょう: 204.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.4Ų

2-(1-benzofuran-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1139276-0.05g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1139276-0.5g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1139276-0.1g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1139276-1g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 1g |

$842.0 | 2023-10-26 | |

| Enamine | EN300-1139276-5.0g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-1139276-2.5g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1139276-5g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1139276-10g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1139276-1.0g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1139276-0.25g |

2-(1-benzofuran-3-yl)butanoic acid |

1500479-10-6 | 95% | 0.25g |

$774.0 | 2023-10-26 |

2-(1-benzofuran-3-yl)butanoic acid 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1500479-10-6 (2-(1-benzofuran-3-yl)butanoic acid) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量